4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide
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Overview
Description
4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide is a chemical compound with a complex structure that includes an aminoethyl group, a piperidinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The aminoethyl group is introduced through a series of reactions that may include amination and alkylation. The piperidinyl group is then attached using appropriate reagents and conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aminoethyl group, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the benzamide moiety, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide can be compared with other similar compounds, such as:
4-(1-Aminoethyl)-N-(4-morpholinyl)benzamide: Similar structure but with a morpholinyl group instead of a piperidinyl group.
4-(1-Aminoethyl)-N-(4-pyrrolidinyl)benzamide: Contains a pyrrolidinyl group instead of a piperidinyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
CAS No. |
792184-33-9 |
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Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(1-aminoethyl)-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h2-5,10,13,16H,6-9,15H2,1H3,(H,17,18) |
InChI Key |
DLNVAQQEQFUYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2CCNCC2)N |
Origin of Product |
United States |
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